molecular formula C22H18N4O3S B2377056 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine CAS No. 1111290-77-7

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine

Cat. No.: B2377056
CAS No.: 1111290-77-7
M. Wt: 418.47
InChI Key: AUFJIIXHOLNQEL-UHFFFAOYSA-N
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Description

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,3-benzodioxole moiety through the reaction of catechol with dihalomethanes in the presence of a base . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves the coupling of the benzodioxole and oxadiazole intermediates with a pyridazine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxadiazole ring would produce amines.

Scientific Research Applications

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with cytochrome P450 enzymes, affecting drug metabolism . The oxadiazole ring could potentially interact with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-13-3-4-15(9-14(13)2)17-6-8-21(25-24-17)30-11-20-23-22(26-29-20)16-5-7-18-19(10-16)28-12-27-18/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFJIIXHOLNQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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